Cas no 137553-03-8 (Lup-20(29)-en-28-oicacid, 3-(sulfooxy)-, 28-(O-6-deoxy-a-L-mannopyranosyl-(1®4)-O-b-D-glucopyranosyl-(1®6)-b-D-glucopyranosyl) ester, (3a)- (9CI))

Lup-20(29)-en-28-oicacid, 3-(sulfooxy)-, 28-(O-6-deoxy-a-L-mannopyranosyl-(1®4)-O-b-D-glucopyranosyl-(1®6)-b-D-glucopyranosyl) ester, (3a)- (9CI) structure
137553-03-8 structure
Product Name:Lup-20(29)-en-28-oicacid, 3-(sulfooxy)-, 28-(O-6-deoxy-a-L-mannopyranosyl-(1®4)-O-b-D-glucopyranosyl-(1®6)-b-D-glucopyranosyl) ester, (3a)- (9CI)
CAS-nummer:137553-03-8
MF:C48H78O20S
MW:1007.18593645096
CID:172748
PubChem ID:195847
Update Time:2025-04-19

Lup-20(29)-en-28-oicacid, 3-(sulfooxy)-, 28-(O-6-deoxy-a-L-mannopyranosyl-(1®4)-O-b-D-glucopyranosyl-(1®6)-b-D-glucopyranosyl) ester, (3a)- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • 3-betulinic acid 3-O-sulfate 28-O-(rhamnopyranosyl(1-4)-O-glucopyranosyl(1-6))-glucopyranoside
    • Lup-20(29)-en-28-oicacid, 3-(sulfooxy)-, 28-(O-6-deoxy-a-L-mannopyranosyl-(1&reg
    • 4)-O-b-D-glucopyranosyl-(1&reg
    • 6)-b-D-glucopyranosyl) ester, (3a)- (9CI)
    • 6-deoxy-alpha-L-mannopyranosyl-(1->3)-[alpha-D-glucopyranosyl-(1->2)]-1-O-[(3beta)-28-oxo-3-(sulfooxy)lup-20(29)-en-28-yl]-alpha-D-glucopyranose
    • Basrgg
    • 137553-03-8
    • Lup-20(29)-en-28-oicacid, 3-(sulfooxy)-, 28-(O-6-deoxy-a-L-mannopyranosyl-(1®4)-O-b-D-glucopyranosyl-(1®6)-b-D-glucopyranosyl) ester, (3a)- (9CI)
    • Inchi: 1S/C48H78O20S/c1-21(2)23-11-16-48(18-17-46(7)24(30(23)48)9-10-28-45(6)14-13-29(68-69(59,60)61)44(4,5)27(45)12-15-47(28,46)8)43(58)67-42-39(66-41-37(57)35(55)32(52)25(19-49)63-41)38(33(53)26(20-50)64-42)65-40-36(56)34(54)31(51)22(3)62-40/h22-42,49-57H,1,9-20H2,2-8H3,(H,59,60,61)/t22-,23-,24+,25+,26+,27-,28+,29-,30+,31-,32+,33+,34+,35-,36+,37+,38-,39+,40-,41+,42+,45-,46+,47+,48-/m0/s1
    • InChI-sleutel: LLDIGFBNDXWNGP-BLWWJGNOSA-N
    • LACHT: S(=O)(=O)(O)O[C@H]1CC[C@@]2(C)[C@H](C1(C)C)CC[C@]1(C)[C@@H]2CC[C@@H]2[C@H]3[C@H](C(=C)C)CC[C@]3(C(=O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@@H](CO)O3)O)O[C@H]3[C@@H]([C@@H]([C@H]([C@H](C)O3)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@@H](CO)O3)O)O)O)CC[C@@]12C

Berekende eigenschappen

  • Exacte massa: 1006.48084
  • Monoisotopische massa: 1006.48071605g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 10
  • Aantal waterstofbondacceptatoren: 20
  • Zware atoomtelling: 69
  • Aantal draaibare bindingen: 12
  • Complexiteit: 2000
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 25
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.3
  • Topologisch pooloppervlak: 327Ų

Experimentele eigenschappen

  • PSA: 318.12
Aanbevolen leveranciers
上海帛亦医药科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.